molecular formula C21H16ClFN4O2S B2797939 N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941949-78-6

N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2797939
CAS RN: 941949-78-6
M. Wt: 442.89
InChI Key: NIGYAAJZRCXQPA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClFN4O2S and its molecular weight is 442.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A series of derivatives similar in structure to the compound of interest have been synthesized and evaluated for various biological activities. For instance, novel compounds with modifications on benzothiazolinone acetamide analogs have shown anti-inflammatory activity, suggesting a potential for the development of new therapeutic agents in inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).

Photovoltaic and Ligand-Protein Interaction Studies

  • Spectroscopic and quantum mechanical studies have been conducted on benzothiazolinone acetamide analogs, revealing their potential in photovoltaic efficiency modeling for use as photosensitizers in dye-sensitized solar cells. These studies also explored ligand-protein interactions, suggesting potential applications in drug design and development (Y. Mary et al., 2020).

Anticancer Activities

  • The synthesis and evaluation of thiazole derivatives, including compounds structurally related to the one of interest, have demonstrated anticancer properties. This suggests the compound could potentially be explored for its anticancer activities, offering a new avenue for cancer treatment research (A. Evren et al., 2019).

Antioxidant and Anti-bacterial Activities

  • Novel N'-arylmethylidene acetohydrazides, with a core structure related to the compound of interest, have shown promising antioxidant and anti-bacterial activities. This indicates potential applications in developing treatments for oxidative stress-related diseases and bacterial infections (Matloob Ahmad et al., 2010).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2S/c1-12-25-19-20(30-12)18(13-6-8-15(23)9-7-13)26-27(21(19)29)11-17(28)24-10-14-4-2-3-5-16(14)22/h2-9H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGYAAJZRCXQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CC=C3Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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